![molecular formula C20H14Cl2N4O B2995870 4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-53-6](/img/structure/B2995870.png)
4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines often involves the use of 5-aminopyrazoles or 4-aminopyrazoles . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported .
Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 can greatly influence the properties of these compounds .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at various positions . The use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .
Scientific Research Applications
Synthesis and Biological Activities
Antibacterial and Antitumor Activities : Novel synthesis methods for pyrazolo[3,4-d]pyrimidine derivatives have demonstrated antibacterial activity. These methods involve one-pot, multi-component reactions, showcasing the compound's potential for creating antimicrobial agents (Rostamizadeh et al., 2013). Similarly, enaminones derived from pyrazoles have shown antitumor and antimicrobial activities, indicating the compound's utility in cancer research and treatment (Riyadh, 2011).
Synthesis of Heterocyclic Compounds : Research on the synthesis of imidazopyrazolopyrimidines, pyrazolopyrimidopyrimidines, and pyrazolopyrimidothiazines from pyrazole carboxamide derivatives highlights the compound's role in creating new heterocyclic compounds, which could have various pharmaceutical applications (El-Khawaga et al., 2009).
Anticancer and Anti-Inflammatory Agents : The synthesis and evaluation of novel pyrazolopyrimidines derivatives have identified compounds with significant anticancer and anti-5-lipoxygenase activities. This suggests potential applications in developing new anti-inflammatory and cancer-fighting drugs (Rahmouni et al., 2016).
Fluorescent Probes : A study on 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for the preparation of functional fluorophores indicates the potential for using related compounds in the development of new fluorescent materials for biological and environmental sensing applications (Castillo et al., 2018).
Future Directions
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridine derivatives can interact with a variety of proteins, enzymes, and receptors in organisms via non-covalent interactions .
Mode of Action
The pyrazolo[3,4-b]pyridine moiety is known to interact with various biological targets through non-covalent interactions . This interaction can lead to changes in the function of these targets, potentially influencing cellular processes.
Biochemical Pathways
Compounds with similar structures have been reported to influence glucose uptake into muscle and fat cells , suggesting potential effects on metabolic pathways.
Pharmacokinetics
It is anticipated that compounds with lower molecular weight and lipophilicity, such as this one, may exhibit enhanced paracellular and transcellular absorption characteristics . Additionally, transporter influence on clearance could lead to improved renal excretion .
Result of Action
It is known that similar compounds can stimulate glucose uptake into muscle and fat cells , which could have various downstream effects on cellular metabolism and energy balance.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s lipophilicity can affect its absorption and distribution within the body . Additionally, the presence of specific transporters can influence its clearance and excretion . .
properties
IUPAC Name |
4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4O/c1-12-17-18(22)16(20(27)24-14-7-5-6-13(21)10-14)11-23-19(17)26(25-12)15-8-3-2-4-9-15/h2-11H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJDYNDKHYLMSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
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